molecular formula C5H8N2 B144533 2-Ethylimidazole CAS No. 1072-62-4

2-Ethylimidazole

Cat. No. B144533
M. Wt: 96.13 g/mol
InChI Key: PQAMFDRRWURCFQ-UHFFFAOYSA-N
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Patent
US05055465

Procedure details

Prepare by reaction of 3-fluoro-4-nitropyridine-N-oxide with 2-ethylimidazole followed by hydrogenation with Pd-C and cyclization with carbonyldiimidazole to provide the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:3]=[N+:4]([O-])[CH:5]=[CH:6][C:7]=1[N+:8]([O-])=O.[CH2:12]([C:14]1[NH:15][CH:16]=[CH:17][N:18]=1)[CH3:13].[C:19](N1C=CN=C1)(N1C=CN=C1)=[O:20]>[Pd]>[CH2:12]([C:14]1[N:18]2[C:2]3[CH:3]=[N:4][CH:5]=[CH:6][C:7]=3[NH:8][C:19](=[O:20])[C:17]2=[CH:16][N:15]=1)[CH3:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=[N+](C=CC1[N+](=O)[O-])[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C=1NC=CN1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=NC=C2N1C1=C(NC2=O)C=CN=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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